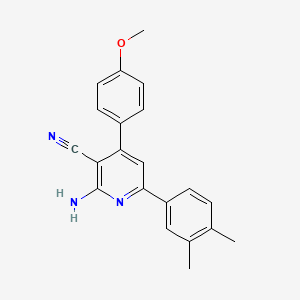

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile

Description

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with an amino group, a nitrile group, and two aryl rings at positions 4 and 4. The 3,4-dimethylphenyl group at position 6 introduces steric bulk and hydrophobicity, while the 4-methoxyphenyl group at position 4 contributes electron-donating effects via the methoxy substituent.

Properties

Molecular Formula |

C21H19N3O |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C21H19N3O/c1-13-4-5-16(10-14(13)2)20-11-18(19(12-22)21(23)24-20)15-6-8-17(25-3)9-7-15/h4-11H,1-3H3,(H2,23,24) |

InChI Key |

PHGFFEJXIZZVGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Azidolysis of 2-Chloro-4,6-diarylnicotinonitrile

The first step involves the substitution of the chlorine atom at the 2-position of the pyridine ring with an azide group. This is achieved using sodium azide (NaN₃) in a biphasic solvent system (toluene-water) under LL-PTC conditions with tetrabutylammonium bromide (TBAB) as the catalyst. The reaction proceeds at 80–90°C for 6–8 hours, yielding 2-azido-4,6-diarylnicotinonitrile intermediates.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent System | Toluene:Water (3:1 v/v) |

| Catalyst | TBAB (10 mol%) |

| Temperature | 80–90°C |

| Time | 6–8 hours |

| Yield | 75–85% |

Chemoselective Reduction of the Azide Moiety

The second step employs stannous chloride (SnCl₂) in hydrochloric acid (HCl) to selectively reduce the azide group to an amine without affecting the nitrile functionality. This reduction occurs at 0–5°C over 2–3 hours, affording the target 2-amino-4,6-diarylnicotinonitrile with >90% purity.

Mechanistic Insight:

The chemoselectivity arises from the preferential coordination of SnCl₂ to the azide group, facilitating its reduction to -NH₂ while leaving the electron-deficient nitrile group intact.

One-Pot Synthesis Under Phase Transfer Catalysis

To streamline the process, a one-pot variant was developed, combining azidolysis and reduction in a single reaction vessel. This method eliminates intermediate isolation, reducing solvent waste and reaction time.

Reaction Optimization

The one-pot procedure uses NaN₃ and SnCl₂ sequentially in the same LL-PTC system. Critical optimizations include:

- Staged reagent addition: NaN₃ is added first to complete azidolysis, followed by SnCl₂ for reduction.

- Temperature control: Maintaining 80°C during azidolysis and cooling to 0°C before reduction prevents side reactions.

Comparative Performance:

| Metric | Two-Step Method | One-Pot Method |

|---|---|---|

| Overall Yield | 68–72% | 65–70% |

| Reaction Time | 10–12 hours | 8–10 hours |

| Purity | >90% | 85–90% |

Alternative Pathways from Nicotinamide Intermediates

Recent studies have explored alternative routes starting from brominated nicotinamide derivatives. For instance, J-STAGE researchers demonstrated that 2-bromo-N,6-diarylnicotinamides undergo amination with aqueous ammonia under basic conditions to form 2-aminonicotinamides, which can be dehydrated to nitriles.

Bromination-Amination Sequence

- Bromination: Treating 2-cyano-N,6-diarylpentanamide analogues with bromine in acetic acid yields 2-bromo-4,6-diarylnicotinamides.

- Amination: Reacting the brominated intermediate with NH₃ in pyridine at reflux replaces bromine with an amine group.

- Nitrile Formation: Dehydration of the amide using phosphorus oxychloride (POCl₃) produces the nitrile.

Limitations:

- Lower yields (45–55%) due to competing hydrolysis side reactions.

- Requires harsh dehydrating agents like POCl₃.

Condensation-Based Approaches

A less common method involves the condensation of enaminonitriles with aryl aldehydes. For example, PMC studies on analogous nicotinonitriles utilized Knoevenagel condensation between 3-aryl-2-cyanoacrylonitriles and dimethylphenylacetaldehyde to construct the pyridine ring.

Reaction Scheme:

- Knoevenagel Adduct Formation:

$$ \text{Ar-CHO} + \text{NC-CH₂-CN} \rightarrow \text{Ar-CH=C(CN)₂} $$ - Cyclization: Thermal or acid-catalyzed cyclization yields the nicotinonitrile core.

Challenges:

- Poor regiocontrol during cyclization.

- Limited applicability to electron-rich aryl groups.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and drawbacks of each method:

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like bromine or nitric acid under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Primary amines derived from the nitrile group.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Spectral and Electronic Properties

- IR Spectroscopy: Nicotinonitriles typically show CN stretches near 2214–2216 cm⁻¹ and NH/NH₂ bands at 3360–3444 cm⁻¹ . The target’s methoxy group (C–O stretch ~1250 cm⁻¹) and dimethylphenyl (C–H bends ~2900 cm⁻¹) would distinguish its IR profile.

- NMR Spectroscopy: Aromatic protons in analogs resonate at δ 7.3–8.8 ppm, while NH₂ groups appear at δ ~6.6 ppm . The target’s 3,4-dimethylphenyl protons would show upfield shifts due to electron-donating methyl groups.

Reactivity and Functionalization

- Ring Formation: Compound 45 () reacts with phthalic anhydride to form a 1,3-dioxoisoindoline ring. The target’s 3,4-dimethylphenyl group, being less electron-rich than 2,4-dimethoxyphenyl, may slow this reaction .

- Hydrogen Bonding: Crystal structures of analogs (e.g., ) reveal N–H···N and C–H···π interactions. The target’s methoxy group could enhance hydrogen bonding, improving solubility .

Biological Activity

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : Studies suggest that derivatives of nicotinonitrile compounds can inhibit cancer cell proliferation.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.

- Antimicrobial Effects : Preliminary investigations indicate activity against certain bacterial strains.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Free Radical Scavenging : The antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Antitumor Activity

A study conducted on various nicotinonitrile derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The IC50 values for the tested compounds ranged from 10 to 30 µM, indicating potent antitumor activity .

Antioxidant Properties

Research highlighted that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in human fibroblast cells. At concentrations of 50 µM, a reduction of approximately 40% in ROS was observed compared to control groups .

Antimicrobial Effects

In vitro studies showed that this compound demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be effective at concentrations as low as 25 µg/mL against Staphylococcus aureus .

Data Table of Biological Activities

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Confirm NH (3444–3360 cm), CN (2214 cm), and aromatic C=C (1600–1500 cm) stretches .

- NMR Analysis : H NMR signals for methoxy (δ 3.64 ppm, singlet) and aromatic protons (δ 6.6–8.8 ppm). C NMR distinguishes nitrile carbons (δ 110–117 ppm) and quaternary carbons .

- X-Ray Crystallography : Reveals dihedral angles between substituents (e.g., 14.46° between pyridine and 3,4-dimethylphenyl rings) and hydrogen-bonding networks stabilizing the crystal lattice .

What computational strategies are effective for predicting the bioactivity of this compound against cancer targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to Survivin protein (anti-cancer target). Parameters include grid boxes centered on active sites (e.g., 20 Å), Lamarckian genetic algorithm for conformational sampling, and validation via RMSD clustering .

- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns) with AMBER force fields. Analyze hydrogen-bond occupancy and binding free energy (MM-PBSA) .

How does the fluorescence profile of this compound compare to structurally related nicotinonitriles, and what applications arise from this property?

Q. Advanced Research Focus

- Fluorescence Assays : In DMSO, excitation at 370 nm yields emission at ~498 nm (similar to 6-(4-aminophenyl)-4-(4-ethoxyphenyl) derivatives) .

- Applications : Potential as a fluorescent probe for cellular imaging or sensing pH/environmental changes. Optimize quantum yield by modifying electron-donating groups (e.g., methoxy vs. ethoxy) .

What methodological contradictions exist in the synthesis of nicotinonitrile derivatives, and how can they be resolved?

Q. Advanced Research Focus

- Base vs. Acid Catalysis : Sodium methoxide (basic conditions) favors cyclization , while acetic acid (acidic) promotes side reactions (e.g., 1,3-dioxoisoindoline formation) .

- Resolution : Prefer inert solvents (acetonitrile) and low temperatures to suppress side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

What in vitro assays are recommended to evaluate antitumor activity, and how do IC50_{50}50 values correlate with structural modifications?

Q. Advanced Research Focus

- MTT Assay : Test against Huh7 (liver cancer), U251 (glioma), and DU-145 (prostate cancer) cell lines. Incubate for 48–72 hrs, measure viability at 570 nm .

- SAR Insights : Analogous compounds (e.g., 2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile) show IC values <10 μM. Electron-withdrawing groups (e.g., -F, -CN) enhance cytotoxicity .

How do intermolecular interactions in the crystal lattice influence physicochemical stability?

Q. Advanced Research Focus

- Hydrogen Bonding : N–H···N and C–H···π interactions form 3D networks, increasing thermal stability (TGA decomposition >250°C) .

- Packing Analysis : Use Mercury software to calculate void volumes (<5% for dense packing) and assess hygroscopicity risks .

What strategies optimize regioselectivity in derivatization reactions (e.g., introducing allyl or propargyl groups)?

Q. Advanced Research Focus

- Allylation/Propargylation : React with allyl bromide or propargyl bromide in dry acetonitrile (reflux, 15 hrs). Purify via silica column chromatography (hexane/ethyl acetate gradient) to isolate mono- (30–39% yield) and di-substituted products .

- Regioselectivity : Steric hindrance from 3,4-dimethylphenyl directs substitutions to the 2-amino position, confirmed by NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.